
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide, commonly known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用机制
CPP is a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. CPP binds to the NMDA receptor at the glycine site, preventing the binding of glycine and reducing the activity of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the induction of LTP and impair learning and memory in animal models. CPP has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. The compound has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. CPP has also been shown to have anticonvulsant effects and reduce the severity of seizures in animal models.
实验室实验的优点和局限性
CPP has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. CPP has also been shown to be stable under various conditions, making it suitable for long-term storage. However, CPP has some limitations for lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in some experiments. CPP also has some toxicity concerns, which may limit its use in certain applications.
未来方向
CPP has several potential future directions for research. The compound has been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and traumatic brain injury. CPP has also been shown to have anticonvulsant effects, making it a potential candidate for the development of drugs for the treatment of epilepsy. Further research is needed to explore the full potential of CPP and its derivatives in various applications.
合成方法
CPP can be synthesized using different methods, including the reaction of 1-cyanomethyl-4-phenylpiperazine with 3-bromo-propanoic acid or the reaction of 1-cyanomethyl-4-phenylpiperazine with 3-chloropropanoic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
CPP has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. CPP has been shown to cross the blood-brain barrier, making it useful in studying the central nervous system. The compound has been used to study the role of NMDA receptors in synaptic plasticity and learning and memory. CPP has also been used in drug discovery to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c16-7-8-17-15(20)6-9-18-10-12-19(13-11-18)14-4-2-1-3-5-14/h1-5H,6,8-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULWTWMBEWTUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NCC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

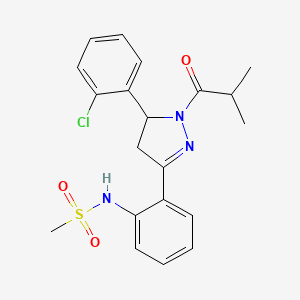
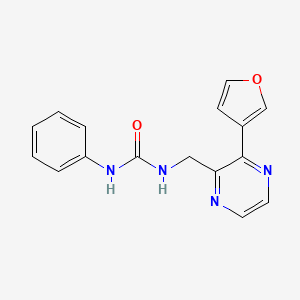

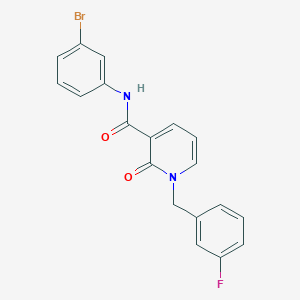

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
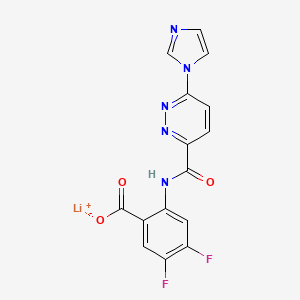
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)
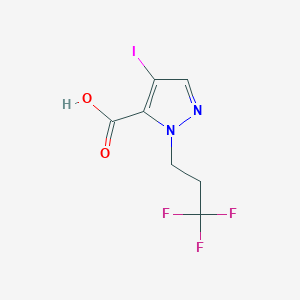
![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)
![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
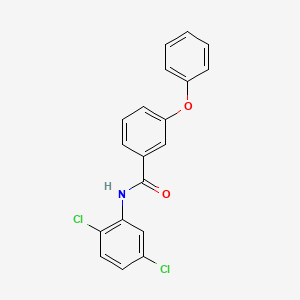
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)
